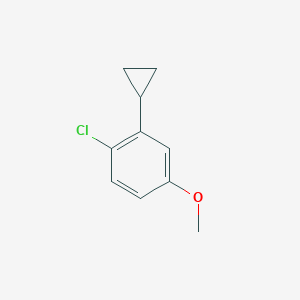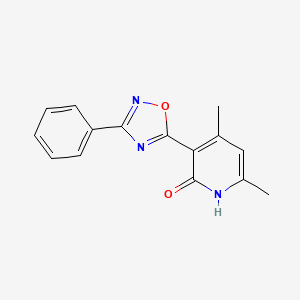![molecular formula C8H20NO4PS B1460009 Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate CAS No. 1823322-63-9](/img/structure/B1460009.png)
Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate analogs have been synthesized and characterized, indicating their potential as structural analogs of natural amino acids. These compounds exhibit potential biological activities, such as enzyme inhibition, antibacterial, antitumor, or antiviral properties. The crystal structures of these derivatives have been confirmed through X-ray analysis (Ouahrouch et al., 2014).
Organic Synthesis Applications
- Phosphonate derivatives have been employed in the synthesis of various organic compounds. For instance, the conversion of diethyl 1-amino-2-vinylcyclopropanephosphonate to ethyl 1-amino-2-vinylcyclopropanephosphinate using nucleophilic or electrophilic carbon reagents has been reported, highlighting the versatility of phosphonates in organic synthesis (Pyun et al., 2012).
Polymer Science
- Phosphonate derivatives have found applications in polymer science. For example, polymers bearing a phosphonic acid residue were synthesized from diethyl (4-ethynylphenyl)phosphonate. These polymers form helical conformations upon complexation with chiral amines, demonstrating their utility in the creation of advanced materials with specific structural properties (Onouchi et al., 2004).
Corrosion Inhibition
- Aminophosphonates, including diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate derivatives, have been studied for their corrosion inhibition properties. These compounds show significant potential in protecting metals like mild steel in acidic environments, which is vital in industrial applications like metal pickling (Gupta et al., 2017).
Antimicrobial Activity
- Certain phosphonate derivatives exhibit antimicrobial activities. The one-pot synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, for example, showed good antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Sarva et al., 2022).
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-1-ethylsulfinylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4PS/c1-4-12-14(10,13-5-2)7-8(9)15(11)6-3/h8H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZXWOSQIQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(N)S(=O)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)